Cas no 1213299-63-8 ((1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine)

(1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine is a chiral amine compound featuring a fluorinated aromatic ring with a methyl substituent at the meta position. The (S)-enantiomeric configuration confers stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. The fluorine atom enhances metabolic stability and influences binding interactions in bioactive molecules, while the methyl group contributes to lipophilicity. This compound serves as a versatile intermediate for the development of pharmacologically active agents, particularly in CNS-targeting drugs or enzyme inhibitors. Its well-defined stereochemistry ensures reproducibility in chiral synthesis, and its structural features allow for further functionalization. High purity grades are typically available to meet rigorous research and industrial standards.
(1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine structure
1213299-63-8 structure
Product Name:(1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine
CAS No:1213299-63-8
MF:C9H12FN
MW:153.196685791016
MDL:MFCD08057493
CID:1033158
PubChem ID:45072346
Update Time:2025-06-25

(1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-Fluoro-3-methylphenyl)ethanamine
    • (1s)-1-(4-FLUORO-3-METHYLPHENY
    • (1S)-1-(4-fluoro-3-methylphenyl)ethanamine
    • (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine
    • 3799AA
    • (AlphaS)-4-fluoro-alpha,3-dimethylbenzenemethanamine
    • DS-6136
    • F16977
    • 1213299-63-8
    • MFCD08057493
    • AKOS016844179
    • J-501771
    • EN300-1845327
    • DTXSID70662533
    • SCHEMBL21817593
    • CS-0196578
    • DB-344902
    • (1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine
    • MDL: MFCD08057493
    • Inchi: 1S/C9H12FN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1
    • InChI Key: JBEYNOQDGHMKQW-ZETCQYMHSA-N
    • SMILES: FC1C=CC(=CC=1C)[C@H](C)N

Computed Properties

  • Exact Mass: 153.095377549g/mol
  • Monoisotopic Mass: 153.095377549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 1.6

(1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine Pricemore >>

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Additional information on (1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine

Compound CAS No 1213299-63-8: (1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine

(1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine, also known by its CAS number 1213299-63-8, is a chiral organic compound with significant applications in the fields of pharmaceutical chemistry and material science. This compound has garnered attention due to its unique structural properties and potential as an intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in drug discovery, particularly in the development of compounds targeting specific biological pathways.

The molecular structure of (1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine consists of a phenyl ring substituted with fluorine and methyl groups, connected to an ethanamine backbone. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a crucial role in determining its pharmacokinetic properties and interactions with biological systems. Researchers have explored the impact of this stereochemistry on the compound's stability, solubility, and bioavailability, making it a valuable tool in asymmetric synthesis.

Recent advancements in synthetic methodologies have enabled more efficient routes to prepare (1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine. For instance, enantioselective catalytic processes and asymmetric alkylation techniques have been employed to achieve high yields and enantiomeric excess. These methods not only enhance the scalability of production but also align with green chemistry principles by minimizing waste and energy consumption.

In terms of applications, this compound has been extensively studied for its potential as a building block in medicinal chemistry. It has been utilized in the construction of complex molecules with therapeutic potential, such as kinase inhibitors and GPCR modulators. A study published in 2023 demonstrated its effectiveness as a key intermediate in synthesizing a novel class of anticancer agents, showcasing its versatility in drug design.

Beyond pharmaceuticals, (1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine has also found applications in materials science. Its amine functionality makes it suitable for polymerization reactions, leading to the development of novel polymeric materials with tailored mechanical and thermal properties. Researchers have explored its use in creating stimuli-responsive polymers, which have potential applications in sensors and drug delivery systems.

The synthesis and characterization of this compound have been supported by cutting-edge analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. These tools provide detailed insights into its molecular structure, stereochemistry, and physical properties, ensuring high-quality standards in its production and application.

In conclusion, (1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amime, CAS No 8 is a versatile compound with promising applications across multiple disciplines. Its chiral nature, combined with advancements in synthetic chemistry, positions it as a valuable asset in modern research and development efforts.

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